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molecular formula C16H18O2 B3047534 Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- CAS No. 14151-63-4

Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-

Cat. No. B3047534
M. Wt: 242.31 g/mol
InChI Key: HFRAJYYHALXFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04304899

Procedure details

Anhydrous HCl was introduced, with adequate cooling, into a mixture of 134 g (1.0 mole) of freshly prepared 4-isopropenylphenol (made by thermally cracking BPA in the presence of catalytic amounts of sodium hydroxide and separating it from the coproduct phenol by fractional vacuum distillation) and 540 g (5.0 moles) of o-cresol, while maintaining the temperature of the ensuing exothermic reaction below 50° C. After 4 hours, the red colored reaction mixture was stripped of HCl and excess cresol under water aspirator vacuum and the resultant straw colored melt was purified by recrystallization from cyclohexane. The 98.7% pure MMEP had a mp of 112°-113° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
540 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[C:2](C1C=CC(O)=CC=1)(C)=C.[CH3:12][C:13]([C:22]1[CH:23]=[CH:24][C:25]([OH:28])=[CH:26][CH:27]=1)([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)[CH3:14].[OH-].[Na+].C1(C)C(O)=CC=CC=1>>[CH3:2][C:17]1[CH:16]=[C:15]([C:13]([C:22]2[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=2)([CH3:12])[CH3:14])[CH:20]=[CH:19][C:18]=1[OH:21] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
540 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separating it from the coproduct phenol
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the ensuing exothermic reaction below 50° C
CUSTOM
Type
CUSTOM
Details
the resultant straw colored melt was purified by recrystallization from cyclohexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1=C(C=CC(=C1)C(C)(C)C1=CC=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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